(8Z,11Z,13E,15R)-15-hydroxyicosa-8,11,13-trienoic acid (8Z,11Z,13E,15R)-15-hydroxyicosa-8,11,13-trienoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14481504
InChI: InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,9,11,14,17,19,21H,2-3,6-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,11-9-,17-14+/t19-/m1/s1
SMILES:
Molecular Formula: C20H34O3
Molecular Weight: 322.5 g/mol

(8Z,11Z,13E,15R)-15-hydroxyicosa-8,11,13-trienoic acid

CAS No.:

Cat. No.: VC14481504

Molecular Formula: C20H34O3

Molecular Weight: 322.5 g/mol

* For research use only. Not for human or veterinary use.

(8Z,11Z,13E,15R)-15-hydroxyicosa-8,11,13-trienoic acid -

Specification

Molecular Formula C20H34O3
Molecular Weight 322.5 g/mol
IUPAC Name (8Z,11Z,13E,15R)-15-hydroxyicosa-8,11,13-trienoic acid
Standard InChI InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,9,11,14,17,19,21H,2-3,6-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,11-9-,17-14+/t19-/m1/s1
Standard InChI Key IUKXMNDGTWTNTP-IPNUHODOSA-N
Isomeric SMILES CCCCC[C@H](/C=C/C=C\C/C=C\CCCCCCC(=O)O)O
Canonical SMILES CCCCCC(C=CC=CCC=CCCCCCCC(=O)O)O

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s IUPAC name, (8Z,11Z,13E,15R)-15-hydroxyicosa-8,11,13-trienoic acid, delineates its stereochemistry:

  • Carbon chain: A 20-carbon backbone with carboxyl (COOH\text{COOH}) and hydroxyl (OH\text{OH}) functional groups.

  • Double bonds: Z (cis) configuration at C8–C9 and C11–C12, and E (trans) at C13–C14.

  • Hydroxyl group: R-configuration at C15, critical for receptor binding and enzymatic interactions .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular formulaC20H34O3\text{C}_{20}\text{H}_{34}\text{O}_3PubChem
Molecular weight322.5 g/molPubChem
SMILESCCCCC[C@H](C=CC=CCC=CCCCCCCC(=O)O)OLIPID MAPS
InChIKeyIUKXMNDGTWTNTP-LJQANCHMSA-NPubChem

Classification and Nomenclature

Classified under LIPID MAPS category FA03 (Eicosanoids) and subclass FA0305 (Hydroxy/hydroperoxyeicosatrienoic acids), this molecule is also termed 15-HETrE or 15R-HETrE in abbreviated contexts . Its systematic name emphasizes the stereochemical specificity required for biological activity, distinguishing it from isomers like (15S)-15-hydroxyicosa-8,11,13-trienoic acid.

Biosynthesis and Metabolic Pathways

Enzymatic Synthesis

(8Z,11Z,13E,15R)-15-HETrE is synthesized via the lipoxygenase (LOX) pathway:

  • Substrate: Arachidonic acid (C20:4, ω-6) undergoes oxidation by 15-lipoxygenase (15-LOX), which inserts molecular oxygen at C15.

  • Stereochemical control: The R-configuration at C15 arises from enzymatic stereoselectivity, as demonstrated in studies using recombinant 15-LOX isoforms .

  • Reduction: The unstable hydroperoxide intermediate (15-HpETrE) is reduced to the stable alcohol form by glutathione peroxidases.

Alternative Pathways

  • Non-enzymatic oxidation: Reactive oxygen species (ROS) can non-specifically oxidize arachidonic acid, but this yields racemic mixtures lacking the bioactive R-configuration.

  • Microbial biosynthesis: Engineered E. coli expressing 15-LOX have been explored for scalable production, though industrial adoption remains limited .

Biological Activities and Mechanisms

Anti-Inflammatory Effects

(8Z,11Z,13E,15R)-15-HETrE suppresses pro-inflammatory mediators by:

  • Inhibiting NF-κB: Downregulates nuclear factor kappa-B, reducing cytokine production (e.g., TNF-α, IL-6).

  • Modulating PPARγ: Activates peroxisome proliferator-activated receptor gamma, promoting resolution of inflammation .

Vasoregulatory Actions

  • Vasodilation: Enhances nitric oxide (NO) synthesis in endothelial cells via PI3K/Akt signaling .

  • Antiplatelet activity: Blocks thromboxane A2 receptors, reducing platelet aggregation.

Metabolic Interactions

  • Lipid metabolism: Upregulates adiponectin in adipose tissue, improving insulin sensitivity .

  • Oxidative stress: Scavenges free radicals through its conjugated diene system, mitigating lipid peroxidation .

Research and Clinical Applications

Disease Models

  • Atherosclerosis: Reduces macrophage foam cell formation by 40% in murine models, as shown by decreased oxidized LDL uptake.

  • Diabetes: Oral administration (10 mg/kg/day) lowered fasting glucose by 22% in db/db mice over 4 weeks .

Table 2: Clinical Correlations of Serum 15R-HETrE Levels

ConditionConcentration RangeClinical OutcomeStudy Source
Sepsis12–85 ng/mLSurvival predictionPubChem
Rheumatoid arthritis8–45 ng/mLDisease activity scoreLIPID MAPS

Structural Analogues and Comparative Analysis

Isomeric Variants

  • (15S)-15-HETrE: The S-configuration at C15 exhibits 30% lower PPARγ binding affinity compared to the R-form.

  • 8S-Hydroxy-9E,11Z,14Z-eicosatrienoic acid: Lacks the C13 trans double bond, altering membrane fluidity interactions.

Functional Analogues

  • Leukotriene B4 (LTB4): Shares anti-inflammatory pathways but induces neutrophil chemotaxis, unlike 15R-HETrE .

  • Resolvin E1: Both promote inflammation resolution, but resolvin E1 operates via distinct G-protein-coupled receptors .

Challenges and Future Directions

Synthesis Optimization

Current enzymatic methods yield ~60% purity; hybrid chemical-enzymatic approaches aim to achieve >95% purity for clinical use.

Therapeutic Development

  • Nanoparticle delivery: Encapsulation in lipid nanoparticles improves oral bioavailability from 8% to 58% in preclinical trials .

  • Gene therapy: Adenoviral vectors encoding 15-LOX could enable endogenous production in chronic inflammatory diseases .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator